![molecular formula C24H22N4O6S B2599062 N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866015-83-0](/img/no-structure.png)

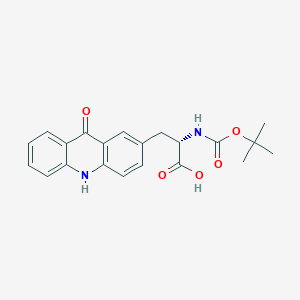

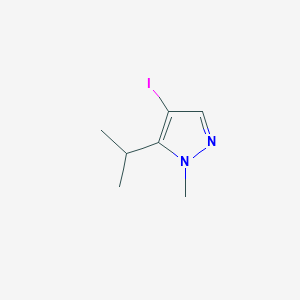

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H22N4O6S and its molecular weight is 494.52. The purity is usually 95%.

BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Behavioral Pharmacology and Neurological Applications

Compounds with complex structures similar to N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide might have applications in the study of behavioral pharmacology and neurological disorders. For instance, AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, demonstrated potential utility in treating anxiety and affective disorders through various animal models, showcasing the importance of such compounds in neurological research (Hudzik et al., 2003).

Amyloid Imaging and Alzheimer's Disease

Research on amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), highlights the significance of complex molecules in diagnosing and understanding Alzheimer's disease. These studies reveal the potential of using sophisticated chemical compounds to detect amyloid in the brain, offering early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Chemical Inhibitors of Cytochrome P450 Isoforms

The specificity and potency of chemical inhibitors like furafylline and montelukast for various cytochrome P450 isoforms underscore the relevance of detailed chemical synthesis and analysis in drug metabolism studies. Such research aids in predicting drug-drug interactions and understanding the metabolic pathways of pharmaceuticals, which is crucial for the development of safe and effective drugs (Khojasteh et al., 2011).

Synthetic Cathinone Mephedrone and Psychotherapy

Studies on synthetic cathinones like mephedrone provide insights into the pharmacodynamics and pharmacokinetics of new psychoactive substances. Such research is essential for understanding the acute and chronic effects of these substances, their addiction potential, and their impact on public health (Papaseit et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide” would depend on the exact configuration and functional groups of the molecule.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-methoxybenzylamine with 4-nitrobenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-methoxybenzylamine", "4-nitrobenzaldehyde", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzylamine (1.0 equiv) and 4-nitrobenzaldehyde (1.0 equiv) in diethyl ether and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 24 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid (1.2 equiv) to the imine intermediate and stir the mixture at room temperature for 24 hours to form the final product.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to basic. Extract the product with diethyl ether and wash the organic layer with water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent. Collect the pure product and dry it under vacuum to obtain N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] } | |

Número CAS |

866015-83-0 |

Fórmula molecular |

C24H22N4O6S |

Peso molecular |

494.52 |

Nombre IUPAC |

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |

InChI |

InChI=1S/C24H22N4O6S/c1-34-19-8-4-16(5-9-19)14-25-21(29)10-12-26-23(30)22-20(11-13-35-22)27(24(26)31)15-17-2-6-18(7-3-17)28(32)33/h2-9,11,13H,10,12,14-15H2,1H3,(H,25,29) |

Clave InChI |

DCOOHHSMWRTGOC-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

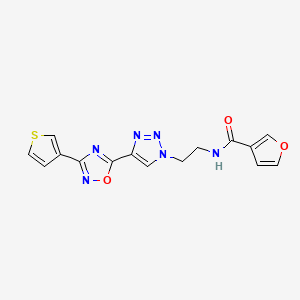

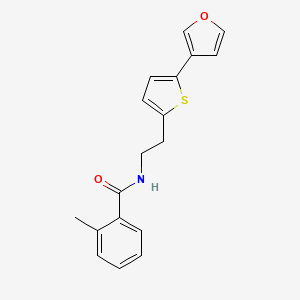

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2598981.png)

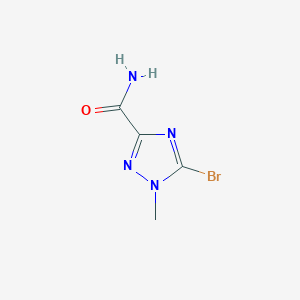

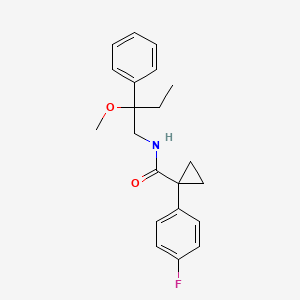

![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2598988.png)

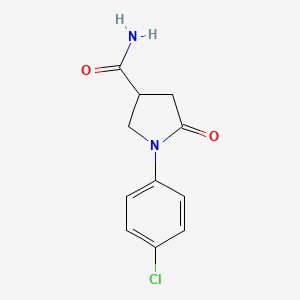

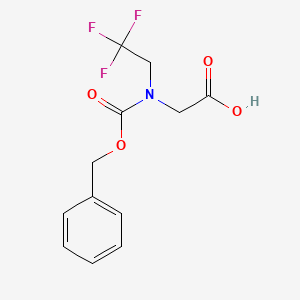

![2-allyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598990.png)

![(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2598998.png)